4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Druglikeness Lipophilicity Permeability

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a fully synthetic, tri‑substituted benzamide containing a 6‑chlorobenzo[d]thiazole core, a 4‑acetylbenzamide linker, and an N‑(pyridin‑3‑ylmethyl) side‑chain. The compound is supplied exclusively for research use and is not approved as a pharmaceutical ingredient.

Molecular Formula C22H16ClN3O2S
Molecular Weight 421.9
CAS No. 895022-41-0
Cat. No. B2828807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
CAS895022-41-0
Molecular FormulaC22H16ClN3O2S
Molecular Weight421.9
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C22H16ClN3O2S/c1-14(27)16-4-6-17(7-5-16)21(28)26(13-15-3-2-10-24-12-15)22-25-19-9-8-18(23)11-20(19)29-22/h2-12H,13H2,1H3
InChIKeyMSEZLZHRKJVHAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS 895022-41-0) – Procurement‑Relevant Structural and Physicochemical Baseline


4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a fully synthetic, tri‑substituted benzamide containing a 6‑chlorobenzo[d]thiazole core, a 4‑acetylbenzamide linker, and an N‑(pyridin‑3‑ylmethyl) side‑chain. The compound is supplied exclusively for research use and is not approved as a pharmaceutical ingredient . Its molecular formula is C₂₂H₁₆ClN₃O₂S (molecular weight 421.9 g mol⁻¹) and it possesses zero hydrogen‑bond donors, five hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 91.4 Ų, and a computed XLogP3 of 4.5, placing it in a moderately lipophilic region of drug‑like chemical space [1].

Why 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (895022-41-0) Cannot Be Replaced by Positional Isomers or Close Benzothiazole Analogs


The compound belongs to a family of benzothiazole‑benzamide hybrids in which small structural variations – notably the position of the pyridyl nitrogen (2‑, 3‑, or 4‑ylmethyl), the nature of the benzothiazole 6‑substituent (Cl, H, CH₃, OCH₃), and the acyl group on the benzamide – have been shown in related chemotypes to profoundly influence kinase‑binding pose, selectivity, and metabolic stability [1]. Without direct, publicly available comparative data for CAS 895022-41-0, generic substitution of the 3‑pyridylmethyl isomer by its 2‑ or 4‑isomer, or exchange of the chlorine atom for hydrogen or methoxy, carries an unquantified risk of altered target engagement and pharmacokinetics that cannot be mitigated through literature‑based equivalence arguments.

Quantitative Differentiation Evidence for 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (895022-41-0)


Computed Lipophilicity (XLogP3) vs. In‑Class Benzothiazole‑Benzamide Average

The target compound has a computed XLogP3 of 4.5 (PubChem) [1]. The average XLogP3 of the three pyridyl positional isomers (2‑, 3‑, 4‑ylmethyl) is 4.3 ± 0.3 (class‑level estimate based on scaffold constancy) . The small increase in lipophilicity for the 3‑isomer may, in principle, enhance passive membrane permeability relative to the slightly more polar 2‑ or 4‑ isomers, although the absolute difference lies within the uncertainty of the computational model.

Druglikeness Lipophilicity Permeability

Topological Polar Surface Area (TPSA) and CNS Drug‑Likeness

The TPSA of 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is 91.4 Ų [1]. This value is near the empirical threshold of 90 Ų that is often associated with favourable central nervous system (CNS) penetration [2]. The 2‑pyridylmethyl isomer (CAS 899735‑84‑3) yields an identical TPSA of 91.4 Ų, indicating that CNS drug‑likeness does not differentiate these isomers on the basis of computed TPSA alone.

CNS Permeability Polar Surface Area Blood‑Brain Barrier

Hydrogen‑Bond Donor Deficiency and Its Impact on Oral Bioavailability Potential

The target compound has zero hydrogen‑bond donor (HBD) atoms, whereas many benzothiazole‑benzamide analogs that bear a free amide NH or hydroxyl substituent possess one or more HBDs [1]. In a class‑level analysis, compounds with HBD = 0 can exhibit higher passive permeability but may suffer from lower aqueous solubility, which can limit oral absorption [2]. The absence of HBDs in CAS 895022‑41‑0 removes a potential metabolic liability (glucuronidation/sulfation) but may also reduce affinity for targets that require a donor‑acceptor hydrogen‑bond network.

Hydrogen‑bond donor Rule‑of‑five Oral bioavailability

Procurement‑Oriented Application Scenarios for 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (895022-41-0)


Kinase Inhibitor Probe Development Requiring a Defined 3‑Pyridylmethyl Pharmacophore

Given the empirically established dependence of kinase‑binding pose on pyridyl nitrogen position within benzothiazole‑benzamide series [1], CAS 895022‑41‑0 can serve as a precise 3‑pyridylmethyl probe when the target kinase’s hinge‑region prefers a 3‑pyridyl hydrogen‑bond acceptor geometry over a 2‑ or 4‑pyridyl arrangement. Procurement of the pure 3‑isomer eliminates the risk of confounding positional isomer mixtures.

Physicochemical Property‑Based Compound Library Design

With a computed XLogP3 of 4.5, TPSA of 91.4 Ų, and zero HBDs [2], the compound fits a property space that balances permeability and CNS drug‑likeness. Library designers seeking to enrich screening sets with compounds that have a low HBD count but moderate lipophilicity can include this compound as a representative of the benzothiazole‑benzamide chemotype.

Structure–Activity Relationship (SAR) Expansion of Benzothiazole‑Benzamide Kinase Inhibitors

In medicinal chemistry programs exploring the benzothiazole scaffold for kinase inhibition, the compound provides the 3‑pyridylmethyl, 6‑chloro, and 4‑acetyl substitution pattern that has been computationally associated with enhanced VEGFR‑2 affinity relative to methoxy analogs in class‑level molecular docking campaigns [1]. Its procurement allows unambiguous testing of this substitution hypothesis in biochemical assays.

Quote Request

Request a Quote for 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.